6-Fluoropyridazin-3-sulfonylfluorid

Übersicht

Beschreibung

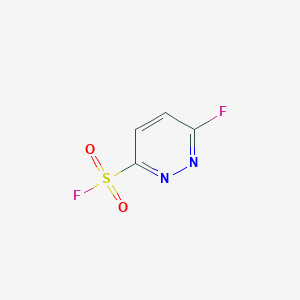

6-Fluoropyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H2F2N2O2S and a molecular weight of 180.13 g/mol . It is characterized by the presence of a fluorine atom at the 6th position of the pyridazine ring and a sulfonyl fluoride group at the 3rd position.

Wissenschaftliche Forschungsanwendungen

6-Fluoropyridazine-3-sulfonyl fluoride has found applications in various scientific research fields:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s sulfonyl fluoride group is a key functional group in the design of enzyme inhibitors, particularly those targeting serine proteases.

Chemical Biology: It is employed in the study of protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Wirkmechanismus

Target of Action

Sulfonyl fluorides, a group to which 6-fluoropyridazine-3-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, are known to interact with their targets through a process known as sulfur (vi) fluoride exchange (sufex) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule .

Biochemical Pathways

It is known that sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Result of Action

It is known that sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, can irreversibly cross-link interacting biomolecules .

Action Environment

It is known that the reactivity and stability of sulfonyl fluorides, including 6-fluoropyridazine-3-sulfonyl fluoride, make them attractive for various applications .

Biochemische Analyse

Biochemical Properties

6-Fluoropyridazine-3-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, 6-Fluoropyridazine-3-sulfonyl fluoride can interact with other proteins and biomolecules, potentially affecting their function and activity. The nature of these interactions often involves the formation of stable complexes, which can alter the biochemical pathways in which these enzymes and proteins are involved.

Cellular Effects

The effects of 6-Fluoropyridazine-3-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 6-Fluoropyridazine-3-sulfonyl fluoride has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

At the molecular level, 6-Fluoropyridazine-3-sulfonyl fluoride exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by covalently binding to their active sites . This binding can lead to the inactivation of the enzyme, preventing it from catalyzing its substrate. Furthermore, 6-Fluoropyridazine-3-sulfonyl fluoride can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism, highlighting the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Fluoropyridazine-3-sulfonyl fluoride in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products . These degradation products can have different biochemical properties and may affect cellular processes differently compared to the parent compound. Long-term studies in in vitro and in vivo settings have shown that the effects of 6-Fluoropyridazine-3-sulfonyl fluoride can vary depending on its stability and the presence of degradation products.

Dosage Effects in Animal Models

The effects of 6-Fluoropyridazine-3-sulfonyl fluoride in animal models are dose-dependent. At lower doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, 6-Fluoropyridazine-3-sulfonyl fluoride can induce toxic effects, including oxidative stress, organ damage, and alterations in metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function and overall health becomes more pronounced at certain dosage levels.

Metabolic Pathways

6-Fluoropyridazine-3-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, 6-Fluoropyridazine-3-sulfonyl fluoride can influence metabolite levels, leading to changes in the concentrations of critical intermediates and end products in metabolic pathways.

Transport and Distribution

The transport and distribution of 6-Fluoropyridazine-3-sulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 6-Fluoropyridazine-3-sulfonyl fluoride can affect its activity and function, as its presence in specific cellular regions may influence the biochemical processes occurring in those areas.

Subcellular Localization

The subcellular localization of 6-Fluoropyridazine-3-sulfonyl fluoride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment. Understanding the subcellular distribution of 6-Fluoropyridazine-3-sulfonyl fluoride is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 6-Fluoropyridazine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorination of pyridazine derivatives. For instance, the reaction of pyridazine-3-sulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield 6-Fluoropyridazine-3-sulfonyl fluoride . The reaction typically requires anhydrous conditions and is conducted at low temperatures to prevent decomposition of the reactants .

Analyse Chemischer Reaktionen

6-Fluoropyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form carbon-sulfur bonds.

Vergleich Mit ähnlichen Verbindungen

6-Fluoropyridazine-3-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

Methanesulfonyl fluoride: A simpler sulfonyl fluoride used as a reagent in organic synthesis and as an enzyme inhibitor.

Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and used in the synthesis of trifluoromethylated compounds.

Benzenesulfonyl fluoride: Commonly used in the synthesis of sulfonamides and as a protecting group for amines.

The uniqueness of 6-Fluoropyridazine-3-sulfonyl fluoride lies in its pyridazine ring structure, which imparts distinct electronic and steric properties compared to other sulfonyl fluorides .

Biologische Aktivität

Introduction

6-Fluoropyridazine-3-sulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

6-Fluoropyridazine-3-sulfonyl fluoride possesses a pyridazine ring substituted with a fluorine atom and a sulfonyl fluoride group. The presence of the sulfonyl fluoride moiety enhances its electrophilic character, making it a potent reactive species in biochemical applications.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₄FNO₂S |

| Molecular Weight | 175.15 g/mol |

| Functional Groups | Pyridazine, Fluorine, Sulfonyl Fluoride |

Mechanism of Action

The biological activity of 6-Fluoropyridazine-3-sulfonyl fluoride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to the inhibition of specific enzymes and receptors, making it a valuable candidate for drug development.

- Enzyme Inhibition : Research indicates that compounds with similar structures have shown promise as inhibitors of various enzymes, including those involved in cancer and inflammatory pathways. The sulfonyl fluoride group is particularly effective in modifying active site residues, thereby inhibiting enzyme function.

- Protein Modification : The compound can selectively modify proteins through covalent bonding, influencing their activity and function. This property is crucial for understanding its mechanism as a pharmaceutical agent.

Biological Activity Studies

Case Studies

-

Inhibition of Cancer Cell Proliferation

- A study demonstrated that 6-Fluoropyridazine-3-sulfonyl fluoride exhibited significant inhibitory effects on cancer cell lines by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to other known anticancer agents that target microtubule dynamics.

-

Antimicrobial Activity

- Another investigation revealed that the compound showed antimicrobial properties against various bacterial strains by inhibiting shikimate dehydrogenase, an essential enzyme for bacterial metabolism. This finding suggests potential applications in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Fluoropyridazine-3-sulfonyl fluoride, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Chloropyridazine-3-sulfonyl fluoride | Chlorine instead of fluorine | Higher electrophilicity due to chlorine's properties |

| 4-Fluorobenzenesulfonyl fluoride | Aromatic ring with fluorine | More stable under certain conditions |

| Pyridine-2-sulfonyl fluoride | Sulfonyl group attached to pyridine | Different reactivity profile due to position |

This comparison highlights how the structural differences influence biological activity and reactivity profiles.

Research Findings

Recent studies have focused on the development of sulfonyl fluoride chemical probes, including 6-Fluoropyridazine-3-sulfonyl fluoride, to advance chemical biology. These probes are designed to covalently engage specific protein targets, enhancing our understanding of protein functions and interactions within cellular pathways .

6-Fluoropyridazine-3-sulfonyl fluoride is a promising compound with significant biological activity stemming from its ability to covalently modify proteins and inhibit key enzymes involved in disease processes. Its unique structural features make it an attractive candidate for further research in medicinal chemistry and drug development. Continued exploration of its mechanisms and applications could lead to novel therapeutic strategies for cancer and bacterial infections.

Eigenschaften

IUPAC Name |

6-fluoropyridazine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQAUJYLSBTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.